1,3-Phenylenebis(methylene) diacrylate

Description

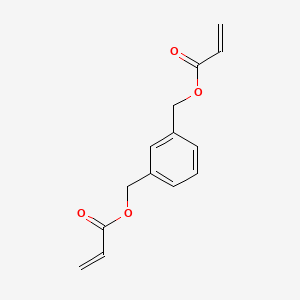

Structure

3D Structure

Properties

IUPAC Name |

[3-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-13(15)17-9-11-6-5-7-12(8-11)10-18-14(16)4-2/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGVSRAAQKDLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC(=CC=C1)COC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

1,3-Phenylenebis(methylene) diacrylate, also known as 1,3-bis(acryloyloxymethyl)benzene, is synthesized through the esterification of 1,3-benzenedimethanol (B147609) with acrylic acid or its derivatives, such as acryloyl chloride. The reaction typically involves the use of a catalyst and is carried out under conditions that favor the formation of the diester. The purity of the final product is crucial for its subsequent polymerization and can be ascertained using analytical techniques like NMR and FTIR spectroscopy.

Chemical and Physical Properties

This aromatic diacrylate is characterized by the presence of two acrylate (B77674) functional groups attached to a central phenylene ring via methylene (B1212753) bridges. This structure imparts a combination of rigidity from the aromatic core and reactivity from the terminal acrylate groups.

Table 1: Physical and Chemical Properties of 1,3-Phenylenebis(methylene) diacrylate

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in common organic solvents |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

Note: Specific values for boiling point, melting point, and density are not consistently reported in publicly available literature and can vary with purity.

Polymerization

The two acrylate (B77674) groups of 1,3-Phenylenebis(methylene) diacrylate enable it to undergo free-radical polymerization, leading to the formation of a highly cross-linked three-dimensional polymer network. This polymerization can be initiated by thermal initiators or by photopolymerization upon exposure to ultraviolet (UV) light in the presence of a suitable photoinitiator.

The polymerization kinetics are influenced by factors such as initiator concentration, temperature, and the presence of inhibitors. The aromatic nature of the monomer contributes to the thermal stability of the resulting polymer.

Applications

The primary application of 1,3-Phenylenebis(methylene) diacrylate is as a crosslinking agent in various polymer systems. Its difunctional nature allows it to connect linear polymer chains, thereby enhancing the mechanical properties, thermal stability, and chemical resistance of the final material.

Potential and established applications include:

Coatings: In UV-curable coatings, it can improve hardness, scratch resistance, and adhesion.

Adhesives: It can be incorporated into adhesive formulations to increase bond strength and durability.

Dental Composites: Aromatic dimethacrylates are a key component in dental restorative materials, providing a durable and aesthetically pleasing finish. nih.gov

Polymer Concrete: Used as a crosslinking monomer to create strong and chemically resistant polymer concrete.

Crosslinking Chemistry and Polymeric Network Architectures

Mechanisms of Chemical Crosslinking in Diacrylate Systems

Diacrylate monomers can be polymerized into crosslinked networks through several chemical pathways, most notably via radical-mediated reactions or "click" chemistry approaches. Each method offers distinct control over the reaction kinetics and the resulting network homogeneity.

Free-radical polymerization is a common method for curing diacrylate systems. The process is a chain reaction mechanism that can be divided into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through the application of heat or light (photopolymerization). These primary radicals then react with a vinyl group of a diacrylate monomer to form a new monomer radical.

Propagation: The newly formed monomer radical attacks the vinyl group of another monomer, adding it to the chain and regenerating the radical at the new chain end. As multifunctional diacrylate monomers are incorporated, the growing polymer chains become connected, leading to the formation of a three-dimensional network. This process can be extremely rapid, but often leads to the formation of heterogeneous networks. These networks consist of densely crosslinked microgel regions connected by less-crosslinked polymer chains, which can arise from factors like autoacceleration (the gel effect).

Termination: The growth of polymer chains is halted when two radicals combine or react through disproportionation.

This method is widely used due to its high speed and efficiency. However, the presence of oxygen can inhibit the reaction, and the inherent complexity of radical polymerization can make it challenging to precisely control the final network structure.

Thiol-acrylate reactions represent a powerful alternative for network formation, falling under the umbrella of "click chemistry" due to their high efficiency, specificity, and favorable reaction kinetics. The primary mechanism is a base- or nucleophile-catalyzed Michael addition, where a thiol group adds across the carbon-carbon double bond of an acrylate (B77674).

Unlike radical polymerization, the thiol-acrylate reaction is a step-growth mechanism. This leads to a more ordered and homogenous network structure, as the polymer chains grow more uniformly throughout the material. This method is not inhibited by oxygen and can proceed rapidly at room temperature, often without the need for a photoinitiator. nih.gov The resulting polythioether network often exhibits a narrower glass transition temperature (Tg) compared to networks formed by radical homopolymerization of acrylates. mdpi.com

This reaction pathway allows for the creation of networks with tunable properties by controlling the stoichiometry and functionality of the thiol and acrylate monomers. researchgate.net The combination of thiol-acrylate Michael addition with other polymerization methods can create ternary networks with a wide range of thermal and mechanical properties. mdpi.comnih.gov

Relationship Between Crosslink Density and Network Structure

The physical and mechanical properties of a crosslinked polymer are intrinsically linked to its network architecture. Crosslink density is a primary parameter used to characterize this architecture and is defined as the number of crosslinks per unit volume of the polymer. dntb.gov.ua

Several key structural parameters are used to describe the polymer network:

Molecular Weight Between Crosslinks (Mc): This represents the average molecular weight of the polymer chain segments situated between two adjacent crosslink points. A lower Mc corresponds to a higher crosslink density.

Crosslink Density (Ve or q): This is a direct measure of the concentration of elastically effective chains in the network. It is inversely proportional to Mc.

Mesh Size (ξ): This term describes the average distance between polymer chains within the swollen network, representing the space available for solvent molecules or for the diffusion of other substances. mdpi.com

A higher crosslink density (and thus a lower Mc and smaller mesh size) creates a more rigid and constrained network. mdpi.com This structural change has a direct and predictable impact on the material's properties:

Mechanical Properties: Increased crosslink density typically leads to a higher elastic modulus (stiffness) and improved hardness. dntb.gov.ua However, excessive crosslinking can reduce ductility and lead to brittleness. dntb.gov.ua

Thermal Properties: The glass transition temperature (Tg) generally increases with crosslink density. mdpi.com The crosslinks restrict the mobility of the polymer chains, meaning more thermal energy is required to induce the large-scale segmental motion that defines the glass transition. mdpi.comnih.gov

Swelling Behavior: Highly crosslinked polymers exhibit a lower degree of swelling in compatible solvents. The tightly bound network restricts the influx of solvent molecules. This relationship is described by the Flory-Rehner theory, which connects the equilibrium swelling ratio to the crosslink density. rsc.org

The following table, based on data from studies on crosslinked poly(methyl methacrylate)s (X-PMMA), illustrates the quantitative relationship between the concentration of a diacrylate crosslinking agent and the resulting network properties.

| Crosslinker Content (mol. %) | Glass Transition Temperature (Tg) (°C) | Rubbery Modulus (E') (MPa) | Molecular Weight Between Crosslinks (Mc) (g/mol) | Crosslink Density (q) (mol/cm³) |

|---|---|---|---|---|

| 1 | 125.1 | 11.4 | 750 | 1.60E-03 |

| 2 | 128.5 | 19.7 | 434 | 2.76E-03 |

| 5 | 134.8 | 31.4 | 272 | 4.41E-03 |

| 10 | 142.1 | 40.2 | 213 | 5.63E-03 |

| 20 | 145.8 | 46.9 | 182 | 6.59E-03 |

Data adapted from studies on poly(methyl methacrylate) crosslinked with triethylene glycol dimethacrylate to demonstrate the principle relationship between crosslinker concentration and network properties. marquette.edu

Role of 1,3-Phenylenebis(methylene) Diacrylate as a Crosslinking Agent

This compound is a difunctional monomer used to form crosslinked polymer networks. Its specific role and the resulting network properties are largely dictated by its molecular structure, which features a rigid aromatic (phenylene) core flanked by flexible methylene (B1212753) groups that connect to the reactive acrylate functionalities.

While specific experimental data on polymers crosslinked solely with this compound is limited in publicly available literature, its performance can be inferred from its structure and by comparison with other aromatic and aliphatic diacrylate crosslinkers. The key feature of this molecule is the central phenyl ring.

Increased Rigidity and Modulus: Compared to common aliphatic crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) or hexanediol (B3050542) diacrylate (HDDA), which have flexible alkane chains, the phenylene group in this compound introduces significant rigidity into the polymer backbone. nih.gov This rotational hindrance is expected to create a stiffer polymer network, resulting in a higher elastic modulus. mdpi.com

Enhanced Thermal Stability: The presence of aromatic rings in a polymer network is known to increase its thermal stability. nih.gov Aromatic C-C bonds have higher dissociation energy than aliphatic C-C bonds, making the network more resistant to thermal degradation. Studies on analogous aromatic crosslinkers, such as 1,4-Phenylene diacrylate and bisphenol A-based dimethacrylates, confirm that they impart high thermal stability to the resulting materials. polysciences.com Therefore, this compound is expected to act as an effective crosslinker for creating polymers that can withstand higher temperatures.

Elevated Glass Transition Temperature (Tg): The restricted mobility imposed by the rigid aromatic core leads to a higher glass transition temperature. researchgate.net More thermal energy is required to enable the segmental chain motion necessary for the transition from a glassy to a rubbery state. This effect is well-documented for other rigid crosslinkers like Bisphenol A diglycidyl dimethacrylate (BisGMA). nih.gov

Advanced Characterization Techniques for 1,3 Phenylenebis Methylene Diacrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. For 1,3-phenylenebis(methylene) diacrylate and its polymers, NMR is used to verify the monomer's structure and to understand the complex architecture of the cross-linked polymer network. uq.edu.au

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Monomer Structure: The ¹H NMR spectrum of the this compound monomer is expected to show distinct signals corresponding to its symmetric structure. The acrylate (B77674) vinyl protons typically appear as a set of three multiplets in the range of δ 5.8–6.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-O) are expected to produce a singlet around δ 5.2 ppm. The aromatic protons of the 1,3-disubstituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. A similar compound, (1-nitro-2,5-phenylene) bis(methylene) diacrylate, shows characteristic acrylate proton signals at approximately 6.5 ppm (dd), 6.2 ppm (dd), and 5.9 ppm (dd), with the methylene protons appearing as a singlet at 5.4 ppm, providing a strong basis for these assignments. researchgate.net

Polymer Structure: Upon polymerization, the most significant change observed in the ¹H NMR spectrum is the disappearance of the signals corresponding to the vinyl protons (δ 5.8–6.5 ppm). researchgate.net This change is a direct confirmation of the consumption of the acrylate double bonds to form the polymer backbone. The signals for the benzylic and aromatic protons remain, although they may broaden due to the restricted molecular motion within the rigid, cross-linked polymer network. uq.edu.au The integration of the remaining vinyl proton signals against a stable internal standard or the polymer backbone signals allows for the quantification of the degree of conversion.

Predicted ¹H NMR Chemical Shifts for this compound Monomer

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl (=CH₂) | ~6.4 | Doublet of doublets |

| Vinyl (=CH₂) | ~6.1 | Doublet of doublets |

| Vinyl (=CH) | ~5.9 | Doublet of doublets |

| Benzylic (-CH₂-) | ~5.2 | Singlet |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the monomer and the resulting polymer.

Monomer Structure: In the ¹³C NMR spectrum of the monomer, the carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the range of δ 165–167 ppm. The sp²-hybridized carbons of the vinyl group typically appear between δ 128 and 132 ppm. The benzylic methylene carbons (-CH₂-) are expected around δ 65 ppm, while the aromatic carbons will show signals in the δ 128–138 ppm region. libretexts.org

Polymer Structure: Polymerization leads to significant changes in the chemical shifts of the acrylate carbons. The sp² carbons of the vinyl group are converted into sp³ carbons, forming the polymer backbone. This results in the disappearance of the vinyl carbon signals (δ ~128-132 ppm) and the appearance of new signals for the aliphatic backbone carbons (Cα and Cβ) between δ 35 and 46 ppm. imim.pl The chemical shifts of the carbonyl, benzylic, and aromatic carbons are less affected but may exhibit broadening. Solid-state NMR can be particularly useful for characterizing the insoluble, cross-linked polymer, providing insights into the local environment and mobility of different carbon atoms within the network. nih.gov

Predicted ¹³C NMR Chemical Shifts for Monomer and Polymer

| Carbon Atom | Monomer δ (ppm) | Polymer δ (ppm) |

|---|---|---|

| Carbonyl (C=O) | ~166 | ~175 (broad) |

| Vinyl (=CH₂) | ~128 | Disappears |

| Vinyl (=CH) | ~131 | Disappears |

| Benzylic (-CH₂-) | ~65 | ~65 (broad) |

| Aromatic (Ar-C) | ~128-138 | ~128-138 (broad) |

For complex polymer structures, one-dimensional NMR spectra can be difficult to interpret due to signal overlap and broadening. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide an additional dimension of information, allowing for the unambiguous assignment of signals. iupac.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map the connectivity of protons within the polymer structure, particularly in any unreacted monomer or soluble oligomeric fragments. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is extremely useful for assigning the ¹³C signals of the polymer backbone by correlating them to their attached protons. dntb.gov.ua

These advanced 2D NMR methods are essential for a detailed microstructural analysis of acrylate polymers, helping to resolve complex spectral overlaps and confirm structural assignments. iupac.orgzlibrary.to

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and to monitor the polymerization process by tracking the disappearance of specific chemical bonds. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of the this compound monomer displays characteristic absorption bands. A strong band around 1720-1730 cm⁻¹ is indicative of the C=O stretching of the ester group. researchgate.netspectroscopyonline.com The C=C double bond of the acrylate moiety gives rise to a characteristic peak around 1636 cm⁻¹. nih.gov Other notable peaks include C-O stretching vibrations around 1150-1200 cm⁻¹ and =C-H bending vibrations around 1400 cm⁻¹ and 810 cm⁻¹. researchgate.net Upon polymerization, the most prominent change is the significant decrease or complete disappearance of the 1636 cm⁻¹ peak, which directly correlates with the consumption of the acrylate double bonds. researchgate.net This feature makes FT-IR an excellent tool for real-time monitoring of the polymerization kinetics. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. mdpi.com The C=C stretching vibration of the acrylate group in the monomer produces a strong and sharp signal around 1640 cm⁻¹. researchgate.netnist.gov The aromatic ring stretching vibrations also give rise to distinct signals, typically around 1600-1610 cm⁻¹. During polymerization, the intensity of the C=C band at ~1640 cm⁻¹ decreases, while the aromatic ring band can be used as a stable internal standard to quantify the degree of conversion. nih.govnih.gov Raman spectroscopy is advantageous for monitoring polymerization in aqueous systems due to the weak Raman scattering of water. researchgate.net

Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Change on Polymerization |

|---|---|---|---|

| ~1725 | C=O Stretch (Ester) | FT-IR, Raman | Minimal change |

| ~1638 | C=C Stretch (Acrylate) | FT-IR, Raman | Disappears |

| ~1605 | C=C Stretch (Aromatic) | Raman | Internal Standard |

| ~1405 | =C-H In-plane Bend | FT-IR, Raman | Disappears |

| ~1180 | C-O Stretch (Ester) | FT-IR | Minimal change |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the monomer this compound, mass spectrometry is primarily used to confirm its molecular weight and support its structural identification through fragmentation analysis. chemguide.co.uk

The molecular formula of this compound is C₁₄H₁₄O₄, which corresponds to a molecular weight of 246.26 g/mol . sigmaaldrich.combldpharm.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 246.

The fragmentation pattern provides additional structural confirmation. The molecule is expected to fragment at its weakest bonds under ionization energy. libretexts.org Plausible fragmentation pathways include:

Loss of an acrylate radical: Cleavage of the C-O bond between the methylene group and the acrylate oxygen could lead to a fragment corresponding to [M - OCOC₂H₃]⁺.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene group is a common fragmentation pathway for benzylic compounds, which would result in a stable benzylic cation.

McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.

Analysis of these fragment ions allows for the verification of the different structural components of the monomer. youtube.com

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as glass transition, melting, and crystallization.

For the cross-linked polymer of this compound, DSC is primarily used to determine its glass transition temperature (T₉). The T₉ is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Given its rigid aromatic core and high cross-link density, the polymer is expected to exhibit a relatively high T₉. The DSC thermogram would show a step-like change in the heat flow at the glass transition temperature. The value of T₉ is influenced by the degree of conversion; a higher degree of cross-linking generally leads to a higher T₉ due to restricted chain mobility. mst.edu Unlike linear polymers, a distinct melting point (Tₘ) is not expected for this highly cross-linked thermoset material, as it will likely decompose before it can melt. researchgate.net DSC studies on analogous dimethacrylate polymer networks are essential for interpreting the thermal behavior and relating it to the material's structural properties. mdpi.comresearchgate.net

Chromatographic Methods for Polymer Molecular Weight Distribution

During polymerization, a multitude of polymer chains with varying lengths are produced, resulting in a molar mass distribution (MMD). jyu.fi This distribution is a critical parameter as it influences many of the polymer's properties, including melt viscosity and mechanical strength. informit.com Chromatographic techniques are essential for elucidating this distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. jyu.fi The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's porous packing material and therefore elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. lcms.cz

The analysis provides several key parameters regarding the molecular weight of the polymer sample. These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). informit.com The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 suggests a narrow distribution with polymer chains of nearly uniform length, whereas higher values indicate a broader distribution. informit.com For instance, certain vinyl polymers can be prepared with PDI values as low as 1.06, while others may have a PDI as high as 30. informit.com

In the context of polymers derived from this compound, which form highly crosslinked networks, GPC is particularly useful for analyzing the soluble fraction (sol) or for characterizing the linear polymer chains before the crosslinking process is complete. nih.gov For degradable diacrylate networks, GPC can be used to characterize the chain lengths of the degradation products, providing insight into the network structure. nih.govmanchester.ac.uk The choice of eluent (mobile phase), such as tetrahydrofuran (B95107) (THF), column temperature, and calibration standards (typically polystyrene) are critical for obtaining accurate and reproducible results. rsc.orgmdpi.com

Table 1: Representative GPC Data for a Diacrylate Polymer This table presents hypothetical data to illustrate typical results obtained from GPC analysis of a diacrylate-based polymer.

| Sample ID | Polymerization Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PDM-1 | 10 | 15,000 | 27,000 | 1.8 |

| PDM-2 | 30 | 35,000 | 73,500 | 2.1 |

| PDM-3 | 60 | 52,000 | 119,600 | 2.3 |

UV-Visible Spectroscopy for Photochemical Properties

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. It is a valuable tool for studying the photochemical properties of molecules like this compound, particularly during photopolymerization. The acrylate groups within the monomer possess a carbon-carbon double bond (C=C) conjugated with a carbonyl group (C=O), which results in a characteristic UV absorption band.

During photopolymerization initiated by UV light, these acrylate double bonds are consumed as they react to form the polymer backbone. This conversion can be monitored in real-time using UV-Vis spectroscopy by observing the decrease in absorbance at the wavelength corresponding to the acrylate group's π→π* transition. rsc.org This allows for the calculation of polymerization kinetics, such as the rate of conversion of the monomer into a polymer. researchgate.net

Furthermore, UV-Vis spectroscopy can be employed to investigate the photodegradation of the resulting polymers. rsc.org Exposure of the polymer to UV radiation, especially at specific wavelengths like 254 nm, can lead to chain scission or crosslinking reactions, which alter the material's electronic structure and, consequently, its UV-Vis spectrum. rsc.org Changes in the spectrum, such as the appearance of new absorption bands or shifts in existing ones, can indicate specific degradation pathways and provide information on the photostability of the material.

Table 2: Monitoring Photopolymerization of a Diacrylate Monomer using UV-Vis Spectroscopy This table illustrates hypothetical data showing the change in absorbance at the characteristic wavelength for the acrylate group (e.g., ~280 nm) over time during UV exposure.

| UV Exposure Time (s) | Absorbance at λmax | Monomer Conversion (%) |

| 0 | 1.250 | 0 |

| 30 | 0.875 | 30 |

| 60 | 0.563 | 55 |

| 120 | 0.250 | 80 |

| 180 | 0.100 | 92 |

Lack of Specific Research Data on the Rheological Properties of this compound-Based Polymers

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific, detailed research findings on the rheological properties of polymers derived from this compound. While the principles of polymer rheology are well-established for the broader class of polyacrylates and cross-linked systems, data pertaining exclusively to polymers of this specific diacrylate monomer is not available in the public domain.

This compound is a difunctional monomer, meaning that its polymerization inherently leads to the formation of a cross-linked polymer network. The rheological behavior of such thermosetting materials is critical for understanding their processing and final properties. This behavior is typically characterized by studying their viscoelasticity, the impact of network structure, and time-dependent phenomena like gelation.

However, to fulfill the requested detailed outline, specific experimental data from techniques such as rotational rheometry (to measure shear-dependent viscosity), dynamic mechanical analysis (to determine storage and loss moduli), and studies monitoring viscosity changes over time during curing would be required. Despite extensive searches, no studies presenting this specific data for this compound-based polymers could be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following outlined sections:

Rheological Properties of 1,3 Phenylenebis Methylene Diacrylate Based Polymers

Time-Dependent Rheological Responses and Gelation Studies

General discussions on how polyacrylate systems behave are available but would not adhere to the strict requirement of focusing solely on 1,3-phenylenebis(methylene) diacrylate. This indicates a gap in the current scientific literature regarding the material science of this specific compound.

Degradation Studies of Polymers Derived from 1,3 Phenylenebis Methylene Diacrylate

Photo-Degradation Mechanisms

The photo-degradation of polyacrylate networks, including those derived from 1,3-Phenylenebis(methylene) diacrylate, is initiated by the absorption of ultraviolet (UV) radiation. The ester and carbonyl groups of the acrylate (B77674) structure, as well as the aromatic phenylene ring, are the primary chromophores responsible for absorbing this energy. The degradation process in such polymers typically proceeds through a combination of chain scission and crosslinking reactions, driven by the formation of free radicals. iupac.org

Upon absorption of UV light, the carbonyl group in the ester linkage can undergo Norrish Type I or Type II reactions.

Norrish Type I Cleavage: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating highly reactive radical species. These radicals can then initiate a cascade of secondary reactions, including hydrogen abstraction, chain scission, and crosslinking.

Norrish Type II Cleavage: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the cleavage of the main polymer chain and the formation of a terminal double bond.

For polymers containing acrylate units, studies on analogous systems like poly(methyl acrylate) have shown that the primary photochemical event is scission of the main chain and the ester side group. scilit.com In the crosslinked network of poly(this compound), such scission events can lead to a reduction in crosslink density and the release of low molecular weight fragments. The presence of the aromatic phenylene ring can also influence photodegradation, as it may absorb UV radiation and transfer energy to adjacent bonds, potentially accelerating the degradation process. Conversely, the rigid aromatic structure may dissipate some energy, offering a degree of photostability.

Irradiation in the presence of oxygen can lead to photo-oxidative degradation. e3s-conferences.org This process involves the formation of peroxy radicals, which can further react to form hydroperoxides. The subsequent decomposition of these hydroperoxides generates additional radicals, such as alkoxy and hydroxyl radicals, which accelerate polymer degradation through further chain scission and the formation of oxidized products like ketones and aldehydes. rsc.org

Enzymatic Degradation of Copolymers

The ester linkages that form the backbone of the polymer network derived from this compound are susceptible to enzymatic hydrolysis. Enzymes such as esterases and lipases can catalyze the cleavage of these bonds, breaking down the polymer matrix into smaller, soluble oligomers and ultimately into the parent diol (1,3-benzenedimethanol) and poly(acrylic acid) fragments. nih.gov

The rate and extent of enzymatic degradation are highly dependent on several factors:

Enzyme Accessibility: The highly crosslinked and rigid nature of the homopolymer can sterically hinder the enzyme's active site from accessing the ester bonds within the bulk material. Degradation is therefore often limited to the polymer surface.

Copolymerization: To enhance enzymatic degradation, this compound can be copolymerized with more hydrophilic or flexible monomers. For instance, incorporating monomers like poly(ethylene glycol) diacrylate would increase the hydrophilicity and swellability of the network, improving enzyme penetration and facilitating more rapid degradation. chemrxiv.org

Studies on other di(meth)acrylate polymers have confirmed that unspecific esterases can catalyze hydrolysis at neutral pH. nih.gov It is proposed that enzymes primarily attack ester linkages where one end of the original monomer molecule is dangling or located in a region of lower crosslink density, as these sites are more accessible. nih.gov

Hydrolytic Stability and Backbone Cleavage

Beyond enzymatic action, the primary mechanism for the degradation of this polymer network under physiological or environmental conditions is the hydrolytic cleavage of its ester bonds. This chemical process involves the reaction of water with the ester linkage, resulting in the formation of a carboxylic acid and an alcohol, which constitutes a backbone scission event. mdpi.com The reaction can be catalyzed by either acid or base.

Surface Erosion: In highly crosslinked and hydrophobic polymers, water penetration into the bulk is slow. Consequently, hydrolysis occurs predominantly at the surface of the material. This results in a gradual thinning of the polymer over time, while the bulk of the material remains largely intact.

Bulk Degradation: In more hydrophilic or less densely crosslinked networks, water can readily penetrate the entire polymer matrix. Hydrolysis then occurs throughout the material simultaneously. rsc.org This leads to a decrease in molecular weight and mechanical properties throughout the polymer before significant mass loss is observed. nih.gov

For a polymer derived from this compound, its inherent hydrophobicity suggests a degradation profile that is likely dominated by surface erosion, at least initially. The rate of hydrolysis is significantly influenced by environmental pH and temperature. Elevated temperatures accelerate the reaction kinetics, while highly acidic or alkaline conditions provide catalytic action, leading to much faster degradation compared to neutral pH. nih.gov The stability of the aromatic core itself is very high, meaning degradation is confined to the cleavage of the ester linkages in the polymer backbone. syensqo.com

| Factor | Effect on Degradation Rate | Mechanism |

|---|---|---|

| High Temperature | Increase | Provides activation energy for the hydrolysis reaction, increasing the kinetic rate constant. |

| Low pH (Acidic) | Increase | Catalyzes ester hydrolysis through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| High pH (Basic) | Increase | Catalyzes ester hydrolysis (saponification) via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically faster than acid-catalyzed hydrolysis. |

| High Crosslink Density | Decrease | Reduces water penetration into the polymer matrix and limits the mobility of polymer chains, sterically hindering access to ester bonds. |

| Increased Hydrophobicity | Decrease | Repels water from the polymer matrix, slowing down both surface and bulk hydrolysis. The phenylene group contributes to this effect. |

Design Principles for Tunable Degradation Profiles

The degradation profile of polymers based on this compound can be precisely controlled by systematically modifying the network's chemical composition and architecture. This tunability is essential for advanced applications where a specific degradation timeline is required.

Advanced Material Applications of 1,3 Phenylenebis Methylene Diacrylate Based Polymers Non Clinical

Development of Trigger-Responsive Polymer Systems

Trigger-responsive polymers, often termed "smart" polymers, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli. The incorporation of 1,3-phenylenebis(methylene) diacrylate derivatives into polymer backbones has been a key strategy in creating materials that respond to specific triggers, such as light.

Light is a particularly attractive external stimulus for controlled release applications due to the ability to control its application with high spatial and temporal precision. By chemically modifying the phenylene ring of this compound, photo-labile functionalities can be introduced directly into the polymer backbone.

A notable example involves the synthesis of 2-nitro-1,3-phenylene bis(methylene) diacrylate, a derivative containing a photo-sensitive 2-nitrobenzyl group. nih.gov Polymers synthesized with this monomer possess a backbone that can be cleaved upon exposure to UV light. This photo-induced cleavage leads to the degradation of the polymer matrix, enabling the controlled, on-demand release of encapsulated molecules. nih.gov This approach has been successfully utilized in light-controlled gene delivery systems, where the degradation of the polymer nanovehicle encourages the release of its genetic payload and reduces polymer-associated cytotoxicity. nih.gov

Table 1: Research Findings on Photo-Responsive Polymer Systems

| Polymer System | Monomer Used | Trigger | Response Mechanism | Application Focus | Reference |

|---|---|---|---|---|---|

| Light-Responsive Poly(β-amino ester) | 2-nitro-1,3-phenylene bis(methylene) diacrylate (NPBMDA) | UV Light | Cleavage of 2-nitrobenzene groups in the polymer backbone, leading to rapid degradation. | Controlled gene release with reduced cytotoxicity. | nih.gov |

Poly(β-amino ester) (PBAE) Materials for Gene Delivery Applications (Focus on Polymer Design and Properties)

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and biocompatible polymers that have been extensively investigated as non-viral vectors for gene delivery. researchgate.netsemanticscholar.org The synthesis of PBAEs often involves the Michael addition of an amine-containing monomer to a diacrylate monomer, such as this compound. The structure of the resulting polymer can be meticulously tailored to optimize its performance as a gene carrier. nih.govsemanticscholar.org

The design of the PBAE is critical for its function. The tertiary amines within the polymer backbone can be protonated at endosomal pH, which facilitates the "proton sponge effect," aiding the escape of the polymer-gene complex (polyplex) from the endosome into the cytoplasm. mdpi.com The ester bonds in the backbone are susceptible to hydrolysis, ensuring the polymer is biodegradable, which minimizes long-term cytotoxicity. nih.govmdpi.com

Table 2: Impact of PBAE Structural Design on Gene Delivery Properties

| Structural Feature | Modification | Effect on Properties | Reference |

|---|---|---|---|

| End-Group | Amine-terminated vs. Acrylate-terminated | Amine-terminated polymers show significantly higher transfection efficiency. | nih.gov |

| Architecture | Linear vs. Branched/Hyperbranched | Branching increases the number of tertiary amines, improving DNA condensation and endosomal escape. | nih.gov |

| Backbone | Incorporation of photo-labile groups (e.g., 2-nitrobenzyl) | Enables light-triggered release of genetic cargo, enhancing spatial/temporal control. | nih.gov |

| pH-Sensitivity | Presence of tertiary amines | Facilitates endosomal escape via the proton sponge effect. | mdpi.com |

Engineering of Polymeric Networks for Specific Performance

The difunctional nature of this compound makes it an excellent cross-linking agent for the formation of robust polymeric networks. The properties of these networks can be precisely engineered by controlling the network density and chemical composition. The rigid 1,3-phenylene core of the monomer imparts thermal stability and mechanical strength to the resulting network, while the acrylate (B77674) groups provide sites for polymerization.

By incorporating photo-responsive units, such as azobenzene (B91143), into the polymer network, materials can be created that undergo reversible changes in their structure and properties upon light irradiation. nih.gov For example, the trans-cis isomerization of azobenzene units can induce mechanical stress or alter the surface properties of the network. Similarly, the inclusion of photo-cleavable o-nitrobenzene groups can lead to the light-induced degradation of the network, which is useful for creating degradable materials or patterned surfaces. rsc.org The specific performance of the network is thus a direct result of the chemical functionalities engineered into its structure.

Multifunctional Polymer Design through Copolymerization

Copolymerization is a powerful strategy for creating multifunctional polymers by combining different monomers, each contributing a specific property to the final material. This compound can be copolymerized with a wide range of other monomers to produce materials with tailored characteristics.

For example, in the context of PBAEs, copolymerizing a diacrylate with different amine-containing monomers allows for fine-tuning of the polymer's charge density, biodegradability, and pH-sensitivity. mdpi.com This versatility is crucial for optimizing gene delivery vectors for specific cell types or applications. Beyond PBAEs, copolymerizing this compound with other acrylates or vinyl monomers can be used to adjust the bulk properties of the material, such as its glass transition temperature (Tg), flexibility, and surface energy. As demonstrated in other polymer systems, increasing the content of a comonomer with a bulky side group can systematically increase the Tg of the resulting copolymer, transitioning it from a rubbery to a more rigid material at room temperature. nih.govrsc.org This principle allows for the rational design of multifunctional polymers where mechanical, thermal, and chemical properties are precisely controlled.

Theoretical and Computational Investigations of 1,3 Phenylenebis Methylene Diacrylate Systems

Quantum Chemical Modeling (e.g., DFT Calculations) for Electronic Structure

Quantum chemical modeling, particularly Density Functional Theory (DFT), is a fundamental approach to investigate the electronic structure of molecules. These calculations provide detailed information about molecular geometry, orbital energies, and the distribution of electron density, which are crucial for understanding molecular reactivity.

DFT methods are employed to calculate a variety of molecular properties. For instance, calculations can determine optimized molecular geometries, vibrational frequencies, and electronic characteristics such as heat of formation, ionization potential, and dipole moment. researchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is critical for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.net

In the context of acrylate (B77674) systems, DFT is used to study the electronic aspects of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org For example, in studies of similar compounds, DFT calculations have been used to simulate UV-visible absorption spectra, which correspond to electronic transitions like the HOMO → LUMO transition. scirp.org These computational methods allow for the prediction of how substituents on the molecule influence its electronic properties and reactivity. scirp.org

While specific DFT studies on 1,3-phenylenebis(methylene) diacrylate are not extensively detailed in the literature, the methodology is well-established. A typical computational study would involve the steps outlined in the table below.

| Computational Step | Objective | Typical Methods/Functionals | Key Outputs |

|---|---|---|---|

| Geometry Optimization | To find the lowest energy conformation of the molecule. | DFT (e.g., B3LYP, M06-2X) with basis sets like 6-311+G(d,p) or TZVP. nih.gov | Optimized bond lengths, bond angles, and dihedral angles. |

| Frequency Calculation | To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra. | DFT at the same level of theory as optimization. | Vibrational frequencies (e.g., for IR spectra comparison), absence of imaginary frequencies. nih.gov |

| Electronic Structure Analysis | To understand the distribution of electrons and orbital energies. | Analysis of the optimized wavefunction. | HOMO/LUMO energies, molecular electrostatic potential maps, atomic charges. researchgate.netscirp.org |

| Spectral Simulation | To predict spectroscopic properties for comparison with experimental data. | Time-Dependent DFT (TD-DFT) for UV-Vis spectra; GIAO method for NMR chemical shifts. nih.govscirp.org | Maximum absorption wavelengths (λmax), oscillator strengths, NMR chemical shifts. scirp.org |

Simulation of Polymerization Processes and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for modeling the dynamic process of polymerization. By using reactive force fields, these simulations can explicitly model the chemical reactions that lead to the formation of a polymer network from monomer units. This approach provides a window into the reaction kinetics and the evolution of the polymer structure over time.

Simulations of free-radical polymerization of acrylates often begin with a system of randomly distributed monomer and initiator molecules in a simulation box. escholarship.org The simulation proceeds by tracking the trajectories of all atoms over time, allowing for bond formation and breaking according to predefined criteria. Key parameters such as temperature and pressure are controlled using thermostats and barostats (e.g., Nosé-Hoover) to mimic experimental conditions. escholarship.orgnih.gov High temperatures are sometimes used in simulations to accelerate reaction rates and observe significant polymerization within accessible simulation times. escholarship.org

A critical parameter tracked in these simulations is the double bond conversion (DBC), which measures the percentage of acrylate groups that have reacted. The DBC can be monitored as a function of time and initiator concentration to study the polymerization kinetics. nih.gov Another important physical change that can be quantified is volume shrinkage, which is calculated from the difference in the average volume of the monomer system and the final polymer network. nih.gov For a similar diacrylate system, simulations predicted a volume shrinkage of 19 ± 0.25%. nih.gov

The reaction pathways in radical polymerization involve initiation, propagation, and termination steps. Simulations can provide insights into these pathways by analyzing the connectivity of the forming network. uliege.be The local environment of the reactive sites (the radical ends of growing chains) can be characterized using tools like the radial distribution function (RDF), which describes the probability of finding a reactive vinyl group at a certain distance from another. escholarship.org

| Simulation Parameter | Description | Example Value/Method |

|---|---|---|

| Ensemble | The statistical ensemble used to define the thermodynamic state of the system. | NPT (isothermal-isobaric) to simulate constant temperature and pressure. nih.gov |

| Temperature Control | Algorithm used to maintain the system's temperature. | Nosé-Hoover thermostat. escholarship.org |

| Pressure Control | Algorithm used to maintain the system's pressure. | Nosé-Hoover barostat. escholarship.org |

| Time Step | The integration time step for the equations of motion. | 1 fs (femtosecond). nih.gov |

| Reaction Cutoff | The maximum distance between two reactive atoms for a reaction to be considered possible. | 4 Å (angstroms). nih.gov |

| Monitored Properties | Key metrics extracted from the simulation. | Double Bond Conversion (DBC), Volume Shrinkage, Radial Distribution Function (RDF). escholarship.orgnih.gov |

Predictive Modeling of Structure-Property Relationships in Networks

A primary goal of computational modeling is to establish clear relationships between the chemical structure of the monomers and the macroscopic properties of the resulting polymer network. By systematically varying the monomer structure in silico, researchers can predict how these changes will affect mechanical, thermal, and transport properties.

For crosslinked acrylate networks, mechanical properties such as the glass transition temperature (Tg) and crosslink density are of great interest. researchgate.net Predictive models can correlate these properties with factors like the molecular weight of the diacrylate monomer and the composition of the initial monomer formulation. tue.nl For example, studies on bisphenol A ethoxylate diacrylate systems have shown that adding a reactive diluent like tetraethylene glycol diacrylate (TEGDA) can increase both the final double bond conversion and the glass-transition temperature of the network. researchgate.net

Molecular dynamics simulations can also be used to predict structure-property relationships. For instance, the mobility of polymer chains within the network can be quantified by calculating their mean square displacement (MSD) over time. researchgate.net A larger slope in the MSD curve indicates higher chain mobility. This mobility, along with the fractional free volume of the polymer, can be directly correlated with transport properties, such as the permeability of the network to small molecules. researchgate.net Simulations have shown that higher chain mobility and larger fractional free volume lead to higher permeation rates. researchgate.net These models can therefore guide the design of polymer networks with tailored permeability characteristics.

| Structural Feature / Formulation Variable | Predicted Effect on Network Property | Relevant Property | Source |

|---|---|---|---|

| Decreased monomer molecular weight | Increased reactivity and final conversion. | Double Bond Conversion | researchgate.net |

| Addition of a flexible diluent monomer (e.g., TEGDA) | Increases conversion and glass-transition temperature. | Conversion, Tg | researchgate.nettue.nl |

| Increased polymer chain mobility (higher MSD) | Increased permeation rate of small molecules. | Permeability | researchgate.net |

| Increased fractional free volume | Increased permeation rate. | Permeability | researchgate.net |

An in-depth exploration of the chemical compound this compound reveals its significant role in polymer chemistry, primarily as a crosslinking agent. This article delves into the synthesis, properties, polymerization, and applications of this monomer, providing a comprehensive overview of its scientific and industrial relevance. Future research perspectives concerning this compound are also explored.

Q & A

Q. What are the optimal synthetic routes for 1,3-phenylenebis(methylene) diacrylate, and how can purity be validated?

The compound is typically synthesized via Michael addition or acrylation of 1,3-phenylenebis(methanol) with acryloyl chloride. Key parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric excess of acryloyl chloride. Purity validation requires ¹H/¹³C NMR (to confirm esterification and absence of residual alcohol) and HPLC-MS (to detect oligomerization byproducts). For polymeric derivatives, gel permeation chromatography (GPC) is critical .

Q. How does the molecular structure of this compound influence its reactivity in polymerization?

The meta-substituted phenyl ring creates steric hindrance, slowing crosslinking compared to para-substituted analogs. The diacrylate groups enable radical or Michael addition polymerization. Reactivity is quantified via photo-DSC (to measure exothermic peaks under UV light) and FTIR (to track C=C bond conversion at ~1630 cm⁻¹). Adjusting initiator concentration (e.g., 2–5 wt% Irgacure 819) optimizes curing kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- X-ray crystallography resolves crystal packing and bond angles (e.g., monoclinic C2/c symmetry with β = 110.36°, as seen in related diacrylate derivatives) .

- Solid-state NMR distinguishes amorphous vs. crystalline phases in polymers.

- UV-Vis spectroscopy monitors π→π* transitions in aromatic crosslinkers for photopolymer applications .

Advanced Research Questions

Q. How does this compound enhance controlled drug release in poly(β-amino ester) (PBAE) systems?

As a crosslinker in PBAEs, its hydrolytically labile ester bonds enable pH-responsive degradation. For example, PBAE-P17 (synthesized with this diacrylate) exhibits faster DNA unpackaging at endosomal pH (~5.0) due to ester hydrolysis. In vitro release studies (e.g., using fluorescein-loaded nanoparticles) combined with dynamic light scattering (DLS) track size changes during degradation .

Q. What role does this compound play in photopolymer resin performance for 3D printing?

In Loctite™ 3830 resin, its high acrylate content (80–90%) ensures rapid curing under DLP. Rheology and kinetic modeling reveal that its rigid backbone reduces shrinkage (<2%) while maintaining glass transition temperatures (Tg) >100°C. Post-curing studies using DMTA (dynamic mechanical thermal analysis) correlate crosslink density with storage modulus (E’ > 2 GPa) .

Q. How can computational methods predict the reactivity of this compound in organometallic complexes?

Density functional theory (DFT) calculates charge distribution on the acrylate groups, predicting coordination sites for metals like Co(II) or Zn(II). For example, complexes with this diacrylate show enhanced catalytic activity in oxidation reactions (TOF > 500 h⁻¹) due to electron-withdrawing ester groups. Cyclic voltammetry validates redox potentials .

Q. What strategies mitigate contradictions in thermal stability data for this compound-based polymers?

Discrepancies arise from residual initiators or moisture. TGA-FTIR coupled analysis identifies decomposition products (e.g., CO₂ at 300–400°C). Pre-drying monomers at 60°C under vacuum and using accelerated rate calorimetry (ARC) improve reproducibility. For hybrid bismuthates, thermal decomposition of solvates (e.g., DMSO) yields stable halobismuthates with Tm > 250°C .

Methodological Considerations

Q. How to design experiments analyzing the anti-cancer potential of selenium-modified derivatives?

Replace the diacrylate’s oxygen with selenium to create 1,3-phenylenebis(methylene) selenocyanate (m-XSC). In vitro assays (e.g., DMBA-DNA adduct inhibition in mammary cells) and in vivo carcinogenesis models (Sprague-Dawley rats) show m-XSC reduces tumor incidence by >50% at 10 ppm doses. LC-MS/MS quantifies selenium metabolites .

Q. What crystallographic challenges arise when studying this compound coordination polymers?

Poor diffraction due to flexibility requires low-temperature X-ray diffraction (100 K) and synchrotron radiation. For example, uranyl-oxalate networks with this linker show 8-nuclear clusters [(UO₂)₈O₄]⁴⁺, solved via SHELXL-2014 with R1 < 0.05. Hirshfeld surface analysis maps intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.